molecular formula C9H12O4 B11764568 (5-Oxotetrahydrofuran-2-yl)methyl methacrylate

(5-Oxotetrahydrofuran-2-yl)methyl methacrylate

Cat. No.: B11764568
M. Wt: 184.19 g/mol
InChI Key: WRYQRPLUGDVEBM-UHFFFAOYSA-N
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Description

(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is a chemical compound with the molecular formula C9H12O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methacrylate group attached to a tetrahydrofuran ring, which contains a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate typically involves the reaction of methacrylic acid with (5-oxotetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Methacrylic acid+(5-oxotetrahydrofuran-2-yl)methanol(5-Oxotetrahydrofuran-2-yl)methyl methacrylate+Water\text{Methacrylic acid} + \text{(5-oxotetrahydrofuran-2-yl)methanol} \rightarrow \text{this compound} + \text{Water} Methacrylic acid+(5-oxotetrahydrofuran-2-yl)methanol→(5-Oxotetrahydrofuran-2-yl)methyl methacrylate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as distillation and crystallization, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Oxotetrahydrofuran-2-yl)methyl methacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5-Oxotetrahydrofuran-2-yl)methyl methacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Research has explored its potential in creating hydrogels for tissue engineering and regenerative medicine.

    Industry: It is employed in the production of photoresists and coatings for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Oxotetrahydrofuran-2-yl)methyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of long polymer chains. The tetrahydrofuran ring provides stability and flexibility to the resulting polymers, enhancing their mechanical properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-Oxooxolan-2-yl)methyl 2-methylprop-2-enoate
  • (5-Oxotetrahydrofuran-2-yl)methyl acrylate

Uniqueness

(5-Oxotetrahydrofuran-2-yl)methyl methacrylate is unique due to its specific combination of a methacrylate group and a tetrahydrofuran ring with a ketone functional group. This structure imparts distinct properties, such as enhanced stability and reactivity, making it suitable for various advanced applications in research and industry.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(5-oxooxolan-2-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H12O4/c1-6(2)9(11)12-5-7-3-4-8(10)13-7/h7H,1,3-5H2,2H3

InChI Key

WRYQRPLUGDVEBM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1CCC(=O)O1

Origin of Product

United States

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